Desloratadine Pyridine N-óxido

Descripción general

Descripción

Desloratadine Pyridine N-oxide is a derivative of desloratadine, a second-generation tricyclic antihistamine. This compound is characterized by the presence of a pyridine N-oxide group, which significantly influences its chemical properties and reactivity. Desloratadine Pyridine N-oxide is primarily used in research and development settings and is not intended for medicinal or household use .

Aplicaciones Científicas De Investigación

Desloratadine Pyridine N-oxide has several applications in scientific research:

Mecanismo De Acción

Target of Action

Desloratadine Pyridine N-oxide primarily targets the histamine H1 receptor . Histamine H1 receptors play a crucial role in mediating allergic responses, and their inhibition can help alleviate symptoms of allergies .

Mode of Action

Desloratadine Pyridine N-oxide competes with histamine for binding to the H1 receptor . By binding to these receptors, it inhibits the downstream signaling pathways that lead to allergic symptoms . This interaction with its targets results in the modulation of the allergic response at the cellular level .

Biochemical Pathways

The biochemical pathways affected by Desloratadine Pyridine N-oxide primarily involve the histamine signaling pathway. By inhibiting the H1 receptor, it blocks the downstream signaling pathways that lead to the manifestation of allergic symptoms . The downstream effects of this inhibition include a reduction in inflammation and allergic responses .

Pharmacokinetics

These active metabolites are widely distributed in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland .

Result of Action

The molecular and cellular effects of Desloratadine Pyridine N-oxide’s action primarily involve the alleviation of allergic symptoms. By inhibiting the H1 receptor, it reduces inflammation and allergic responses at the cellular level . This results in relief from symptoms of seasonal and non-seasonal allergic rhinitis, pruritus, and urticaria .

Análisis Bioquímico

Biochemical Properties

Desloratadine Pyridine N-oxide interacts with various biomolecules in biochemical reactions. The presence of strong electron-withdrawing substituents on the pyridine ring results in an increase in the electron affinity value, enhancing the compound’s antifungal activity . Compounds with electron-donating substituents have greater complexation ability .

Molecular Mechanism

These reactions can lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Desloratadine Pyridine N-oxide can be synthesized through the oxidation of desloratadine. One common method involves the use of peroxyacids as oxidizing agents. The reaction typically takes place under mild conditions to prevent the degradation of the sensitive tricyclic structure of desloratadine .

Industrial Production Methods

Industrial production of Desloratadine Pyridine N-oxide often employs continuous flow processes to ensure high yields and purity. For instance, the use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol has been reported to produce various pyridine N-oxides efficiently .

Análisis De Reacciones Químicas

Types of Reactions

Desloratadine Pyridine N-oxide undergoes several types of chemical reactions, including:

Oxidation: The pyridine N-oxide group can be further oxidized under specific conditions.

Substitution: The N-oxide group can participate in substitution reactions, particularly at the ortho and para positions relative to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Peroxyacids are commonly used.

Reduction: Carbon-supported molybdenum-dioxo catalysts and benzyl alcohol are effective.

Substitution: Various halogenating agents, amines, and alkylating agents can be used under appropriate activation conditions.

Major Products

Oxidation: Further oxidized derivatives of pyridine N-oxide.

Reduction: Desloratadine.

Substitution: Halogenated, aminated, or alkylated derivatives of Desloratadine Pyridine N-oxide.

Comparación Con Compuestos Similares

Similar Compounds

Pyridine N-oxide: A simpler analog used in various oxidation reactions.

Desloratadine: The parent compound, widely used as an antihistamine.

Desloratadine Related Compound F: Another derivative with a formyl group instead of the N-oxide group.

Uniqueness

This group also influences its pharmacokinetic properties, potentially offering advantages over other derivatives in terms of metabolic stability and binding affinity .

Actividad Biológica

Desloratadine Pyridine N-oxide, a derivative of desloratadine, is a compound of significant interest in pharmacological research, particularly for its antihistaminic properties and potential applications in treating allergic conditions. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Desloratadine Pyridine N-oxide

Desloratadine Pyridine N-oxide is formed through the oxidation of desloratadine, primarily mediated by cytochrome P450 enzymes (specifically CYP2C8) and subsequent glucuronidation by UDP-glucuronosyltransferase UGT2B10 in human hepatocytes. This compound exhibits enhanced biological activity compared to its parent compound due to its structural modifications.

Target Receptors:

- Desloratadine Pyridine N-oxide acts primarily as a selective H1 receptor antagonist , blocking histamine from binding to H1 receptors involved in allergic reactions .

Pharmacodynamics:

- The compound demonstrates a higher affinity for H1 receptors than loratadine, with studies indicating it can inhibit histamine-induced contractions in isolated tissues more effectively than its precursor .

Biochemical Pathways:

- The metabolic pathway involves oxidation and glucuronidation, leading to the formation of active metabolites that contribute to its antihistaminic effects.

Pharmacokinetics

The pharmacokinetic profile of Desloratadine Pyridine N-oxide indicates that it is absorbed efficiently and exhibits a prolonged half-life, allowing for sustained antihistaminic activity. The concentration of desloratadine and its metabolites is notably higher in immune-related tissues such as the spleen, suggesting targeted therapeutic effects in allergic responses.

Case Study 1: Antihistaminic Activity

A study investigated the antihistaminic activity of various N-oxidized derivatives of loratadine. It was found that the rigidification of the core structure through N-oxidation significantly affected the biological activity in an enantiomer-dependent manner. Computational docking studies supported these findings by illustrating differential affinities for the human histamine receptor among the enantiomers .

Case Study 2: Clinical Applications

Research has shown that Desloratadine Pyridine N-oxide may have potential applications beyond allergy treatment. Its anti-inflammatory properties are being explored in conditions like chronic urticaria and other inflammatory disorders. Clinical trials are ongoing to evaluate its efficacy and safety profile compared to traditional antihistamines .

Comparative Analysis of Biological Activity

| Compound | H1 Receptor Affinity | Antihistaminic Potency | Metabolic Pathway |

|---|---|---|---|

| Desloratadine | High | Moderate | Oxidation + Glucuronidation |

| Desloratadine Pyridine N-oxide | Higher | Enhanced | Oxidation + Glucuronidation |

Propiedades

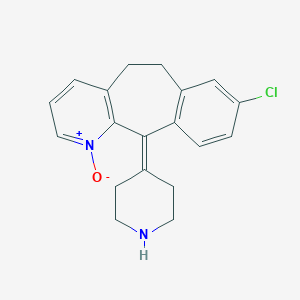

IUPAC Name |

13-chloro-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRQZDOHUHWANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60595801 | |

| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169253-26-3 | |

| Record name | 8-Chloro-1-oxo-11-(piperidin-4-ylidene)-6,11-dihydro-5H-1lambda~5~-benzo[5,6]cyclohepta[1,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60595801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.